molecular formula C28H38O6 B15073879 Ingenol 5,20-Acetonide-3-O-angelate

Ingenol 5,20-Acetonide-3-O-angelate

Cat. No.: B15073879
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-ZFUJAFNPSA-N
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Description

Ingenol 5,20-Acetonide-3-O-angelate is a natural compound derived from plants, specifically from the Gramineae family. It is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ingenol 5,20-Acetonide-3-O-angelate can be synthesized through a series of chemical reactions involving the modification of ingenol, another diterpenoid. The synthesis typically involves the protection of hydroxyl groups, followed by acylation and deprotection steps. Common reagents used in these reactions include acetic anhydride, pyridine, and dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes. The compound is typically isolated from plants using solvents like ethanol or ether, and further purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Ingenol 5,20-Acetonide-3-O-angelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols .

Scientific Research Applications

Ingenol 5,20-Acetonide-3-O-angelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ingenol 5,20-Acetonide-3-O-angelate involves the activation of protein kinase C (PKC) and the subsequent modulation of various signaling pathways. This activation leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation. The compound also affects the expression of genes involved in inflammation and immune response .

Comparison with Similar Compounds

Ingenol 5,20-Acetonide-3-O-angelate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1

InChI Key

STFFIQHUWFISBB-ZFUJAFNPSA-N

Isomeric SMILES

CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C

Origin of Product

United States

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